molecular formula C10H6BrNO2 B1591015 4-Bromoquinoline-2-carboxylic acid CAS No. 209003-46-3

4-Bromoquinoline-2-carboxylic acid

Cat. No. B1591015
M. Wt: 252.06 g/mol
InChI Key: DLAHQKXVDUYPHR-UHFFFAOYSA-N
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Description

4-Bromoquinoline-2-carboxylic acid (4-BQCA) is an organic compound that has been studied for its potential use in scientific research. 4-BQCA is a brominated quinoline carboxylic acid, which means it contains a quinoline ring system with a bromine atom and a carboxylic acid group. 4-BQCA has been studied for its potential use in medicinal chemistry, organic synthesis, and materials science.

Scientific Research Applications

Quinoline compounds have versatile applications in various scientific fields . Here are some of the applications based on the information available:

  • Pharmaceutical and Medicinal Chemistry

    • Quinoline and its analogues play a major role in the field of medicinal chemistry .
    • They are used in the synthesis of biologically and pharmaceutically active compounds .
    • Quinoline-4-carboxylic acids have been synthesized for biological and pharmaceutical activities .
    • The methods of application or experimental procedures often involve various synthesis protocols, such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach .
    • The outcomes of these applications are the production of compounds with potential biological and pharmaceutical activities .
  • Antibacterial Research

    • 2-Phenyl-quinoline-4-carboxylic acid derivatives have been synthesized and evaluated for their antibacterial properties .
    • The synthesis involves the Doebner reaction using aniline, 2-nitrobenzaldehyde, pyruvic acid, and a catalytic amount of trifluoroacetic acid in ethanol media .
    • Some compounds displayed good antibacterial activity against Staphylococcus aureus .
  • Synthetic Organic Chemistry

    • Quinoline is an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry .
    • It is a vital scaffold for leads in drug discovery .
    • Various synthesis protocols have been reported in the literature for the construction of this scaffold .
    • The outcomes of these applications are the production of compounds with potential industrial applications .
  • Green and Efficient Synthetic Methodology

    • A green and efficient synthetic methodology has been developed for the synthesis of 1-allyl-6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxamide derivatives .
    • This methodology provides a robust pathway for the convenient synthesis of N-1 substituted 4-Quinolone-3-Carboxamides .
    • These compounds can then be explored for their therapeutic potential .
  • Applications of Carboxylic Acids in Organic Synthesis

    • Carboxylic acids, including quinoline-4-carboxylic acids, have applications in obtaining small molecules, macromolecules, synthetic or natural polymers, modification surface of nanoparticles metallic, modification surface of nanostructure such as carbon nanotubes and graphene, nanomaterials, medical field, pharmacy, etc .
    • They are active in organic reactions, such as substitution, elimination, oxidation, coupling, etc .
  • Research and Development

    • 4-Bromoquinoline-2-carboxylic acid is used for R&D purposes .
    • It is not advised for medicinal, household, or other uses .
  • Antioxidant Research

    • A new series of [2,3’-biquinoline]-4-carboxylic acids and quinoline-3-carbaldehyde derivatives were synthesized .
    • These compounds were evaluated for their antibacterial and antioxidant activities .
    • The radical scavenging property of these compounds was evaluated using DPPH radical assay where compounds 9 and 20 showed the strongest activity with IC50 values of 1.25 and 1.75 μg/mL, respectively .
    • The synthesized compounds were also assessed for their in silico molecular docking analysis .
  • Molecular Modeling Studies

    • The molecular docking analysis of the compounds against E. coli DNA gyrase was computed to investigate the binding mode of the compounds within the active site of the enzyme .
    • Compounds 4 (−6.9 kcal/mol), 9 (−6.9 kcal/mol), and 10 (−7.9 kcal/mol) showed the maximum binding affinity close to ciprofloxacin (−7.2 kcal/mol) used as a positive control .
    • Thus, compounds 4, 9, and 10 showed the best antibacterial activities in both in vitro and molecular docking analyses among the synthetic compounds .
  • Colorimetric Applications

    • Carboxylic acids, including quinoline-4-carboxylic acids, have been used in sharp colorimetric responses in both physiological conditions and food additives .

properties

IUPAC Name

4-bromoquinoline-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrNO2/c11-7-5-9(10(13)14)12-8-4-2-1-3-6(7)8/h1-5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLAHQKXVDUYPHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90573718
Record name 4-Bromoquinoline-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90573718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromoquinoline-2-carboxylic acid

CAS RN

209003-46-3
Record name 4-Bromoquinoline-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90573718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-Bromoquinoline-2-carboxylic acid (A3) was prepared as described in Example 1. To a solution of A3 (0.35 g, 1.4 mmol) in 6.0 mL CH2Cl2 was added (3S,4S)-3-aminotetrahydro-2H-pyran-4-ol (0.20 g, 1.7 mmol), BOP reagent (0.74 g, 1.7 mmol), and triethylamine (0.58 mL, 4.2 mmol). The reaction mixture was stirred at room temperature for 16 h, diluted with CH2Cl2, washed with water, dried over sodium sulfate, filtered, and concentrated. The resultant residue was subjected to silica gel chromatography eluting with 25-100% ethyl acetate in hexanes to afford 4-bromo-N-[(3S,4S)-4-hydroxytetrahydro-2H-pyran-3-yl]quinoline-2-carboxamide that gave a mass ion (ES+) of 353.1 (81Br) for M+H+.
Name
Quantity
0.35 g
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
0.74 g
Type
reactant
Reaction Step One
Quantity
0.58 mL
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Tomás-Gamasa, M Martínez-Calvo… - Nature …, 2016 - nature.com
… This complex was prepared in four steps from 4-bromoquinoline-2-carboxylic acid (1) 33 , via the sequence of steps shown in the Fig. 2, which involves the preparation of the ligand and …
Number of citations: 171 www.nature.com

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